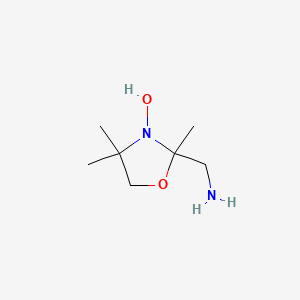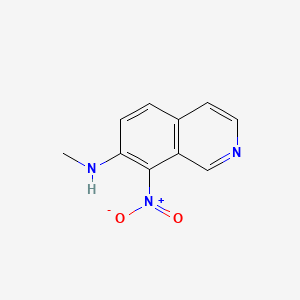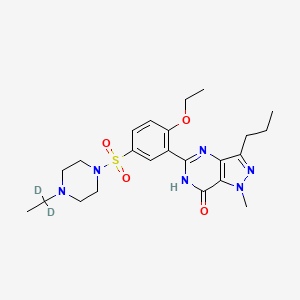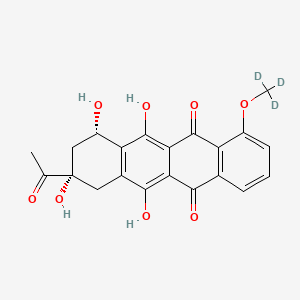
Daunomycinone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daunomycinone-d3 is a synthetic analog of the natural product daunomycin, which is a type of anthracycline antibiotic. It is a highly potent and selective inhibitor of DNA topoisomerase II, which is a key enzyme involved in the replication, transcription, and repair of DNA. Daunomycinone-d3 has been widely used in scientific research for its ability to inhibit the activity of DNA topoisomerase II, making it an invaluable tool for studying the effects of this enzyme in various biological processes.
Applications De Recherche Scientifique
Daunomycinone-d3 has been widely used in scientific research to study the effects of DNA topoisomerase II inhibition. It has been used to study the effects of topoisomerase II inhibition on DNA replication, transcription, and repair, as well as the effects of topoisomerase II inhibitors on cancer cell death. In addition, daunomycinone-d3 has been used to study the effects of topoisomerase II inhibitors on the regulation of gene expression, as well as the effects of topoisomerase II inhibitors on apoptosis and autophagy.
Mécanisme D'action
Daunomycinone-d3 inhibits the activity of DNA topoisomerase II by binding to the enzyme and preventing it from unwinding DNA. This prevents the enzyme from being able to replicate, transcribe, or repair DNA, thus inhibiting the activity of the enzyme.
Biochemical and Physiological Effects
Daunomycinone-d3 has been shown to inhibit the activity of DNA topoisomerase II in a variety of biochemical and physiological systems. In vitro studies have demonstrated that daunomycinone-d3 can inhibit the activity of topoisomerase II in human cell lines, as well as in animal models. In addition, daunomycinone-d3 has been shown to inhibit the growth of tumor cells in animal models, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using daunomycinone-d3 in laboratory experiments is its ability to selectively inhibit the activity of DNA topoisomerase II. This allows researchers to study the effects of topoisomerase II inhibition on various biological processes. However, daunomycinone-d3 is not without its limitations. It is not a highly potent inhibitor of topoisomerase II, and it can be toxic to certain cell types at higher concentrations.
Orientations Futures
1. Further research into the effects of daunomycinone-d3 on various cancer cell lines, as well as its potential as an anti-cancer agent.
2. Investigation of the effects of daunomycinone-d3 on gene expression and its potential as a tool for gene regulation.
3. Further research into the effects of daunomycinone-d3 on apoptosis and autophagy.
4. Investigation of the effects of daunomycinone-d3 on other enzymes involved in DNA replication, transcription, and repair.
5. Exploration of the potential applications of daunomycinone-d3 in gene therapy.
6. Exploration of the potential applications of daunomycinone-d3 in drug development.
7. Investigation of the potential of daunomycinone-d3 as an immunosuppressant.
8. Exploration of the potential applications of daunomycinone-d3 in the treatment of infectious diseases.
9. Investigation of the potential of daunomycinone-d3 as an anti-inflammatory agent.
10. Exploration of the potential of daunomycinone-d3 as a tool for studying the effects of topoisomerase II inhibition on various biological processes.
Méthodes De Synthèse
Daunomycinone-d3 is synthesized through a multi-step process. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-hydroxy-3-methoxyaniline in the presence of a base to form the intermediate 4-hydroxy-3-methoxy-2-methylbenzimidazole. This intermediate is then reacted with dimethyl sulfate and hydrochloric acid to form the final product, daunomycinone-d3.
Propriétés
IUPAC Name |
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFDHOWPGULAQF-QRKUCEJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)C)O)C(=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daunomycinone-d3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester](/img/structure/B565357.png)
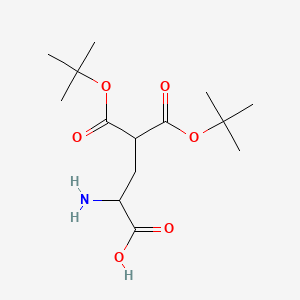



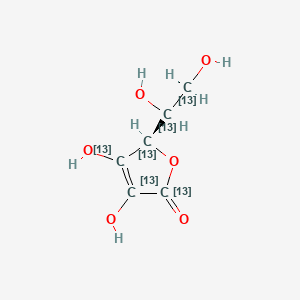
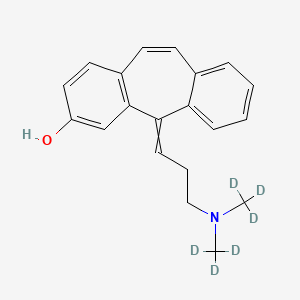
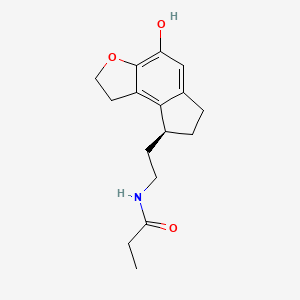
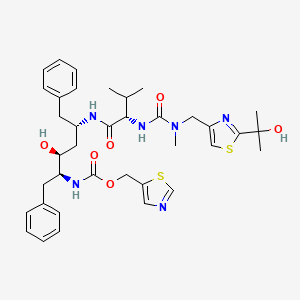
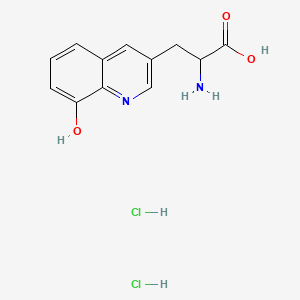
![4,6-Dihydroxypyrazolo[3,4-d]pyrimidine-13C,15N2](/img/structure/B565372.png)
